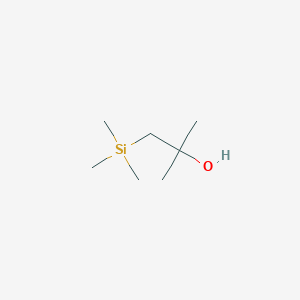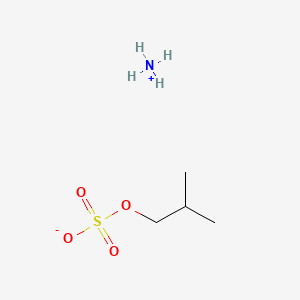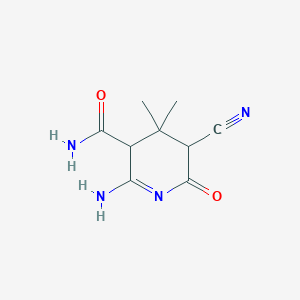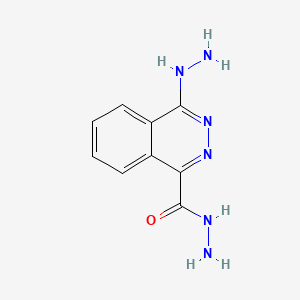
1,3-Azaphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Azaphosphinine is a heterocyclic compound containing both nitrogen and phosphorus atoms within its ring structure. It is a member of the broader class of phosphinines, which are phosphorus analogs of pyridines. The unique electronic properties of this compound make it an interesting subject for research in various fields, including coordination chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Azaphosphinine can be synthesized through several methods. One common approach involves the [4+2] heteroannulation of internal alkynes with aminophosphanes derived from o-haloanilines using a nickel catalyst . Another method involves the metathesis of Ti-N to N-P bonds from corresponding diazatitanacycles .
Industrial Production Methods
Catalysts like rhodium or ruthenium are often used to facilitate the synthesis of phosphinine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Azaphosphinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and sulfur.
Reduction: Reducing agents like hydrogen gas or hydrides are used.
Substitution: Electrophilic reagents such as alkyl halides are commonly used.
Major Products
The major products of these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinines .
Wissenschaftliche Forschungsanwendungen
1,3-Azaphosphinine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize low-valent transition metal complexes.
Biology: Derivatives of this compound have been studied for their potential as enzyme inhibitors.
Industry: It is used in the synthesis of various materials and as a catalyst in homogeneous catalysis.
Wirkmechanismus
The mechanism by which 1,3-Azaphosphinine exerts its effects is primarily through its role as a ligand. Its unique electronic properties, particularly its π-accepting capacity, allow it to stabilize transition metal complexes. This stabilization is crucial for various catalytic processes, including those involved in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Azaphosphinine: Another isomer with similar properties but different reactivity.
1,4-Azaphosphinine: Similar in structure but with different electronic properties and applications.
Uniqueness
1,3-Azaphosphinine is unique due to its specific electronic configuration, which makes it a highly effective ligand for stabilizing low-valent metal complexes. This property distinguishes it from other azaphosphinines and makes it particularly valuable in catalysis .
Eigenschaften
CAS-Nummer |
23135-60-6 |
|---|---|
Molekularformel |
C4H4NP |
Molekulargewicht |
97.05 g/mol |
IUPAC-Name |
1,3-azaphosphinine |
InChI |
InChI=1S/C4H4NP/c1-2-5-4-6-3-1/h1-4H |
InChI-Schlüssel |
VLYNPUIDQHROHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CP=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)



![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)




![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)




